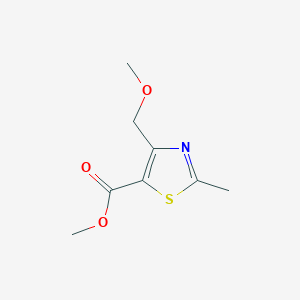

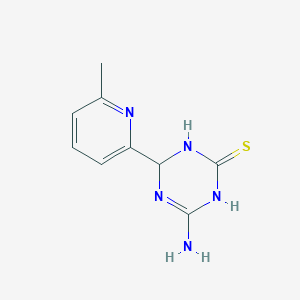

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features. It might also include information from techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve a discussion of how the compound reacts with other substances. It might include information on its reactivity, the products it forms, and the conditions needed for these reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate has been utilized in various synthetic and structural applications. The synthesis of this compound and its derivatives is often central to creating more complex chemical structures. For instance, Kennedy et al. (1999) reported the synthesis and structure of a similar compound, 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, highlighting the different conformations due to rotational positions of methoxymethyl substituents (Kennedy et al., 1999).

Applications in Catalysis and Chemical Reactions

The compound has been used in various chemical reactions, demonstrating its role in catalysis and as a reaction intermediate. For example, Ruano et al. (2005) described the use of a related compound, methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, in the synthesis of highly functionalized isoxazoles, showcasing its utility in creating complex molecular structures (Ruano et al., 2005).

Antimicrobial and Antiviral Research

Compounds related to Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate have shown potential in antimicrobial and antiviral research. For instance, research by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff bases, including compounds structurally similar to Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate, showed moderate activity against certain bacteria and fungi (Vinusha et al., 2015). Additionally, Mayhoub et al. (2011) synthesized analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate to target flavivirus envelope proteins, indicating potential antiviral applications (Mayhoub et al., 2011).

Crystallographic and Solubility Studies

Studies have also explored the crystallographic properties and solubility of thiazole carboxylates. Hara et al. (2009) investigated the molecular structure, crystal structure, and solubility of various esters of methyl 2-(4-(2-metylpropoxy)-phenyl)-4-methyl-thiazole-5-carboxylate, demonstrating the impact of molecular structure changes on these properties (Hara et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-5-9-6(4-11-2)7(13-5)8(10)12-3/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTSSJQHBPHRPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OC)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)